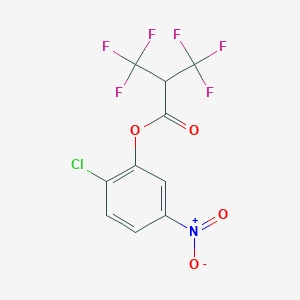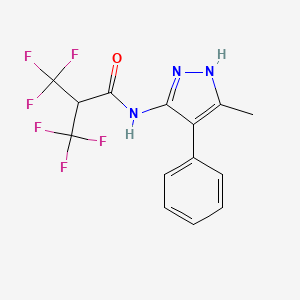![molecular formula C25H29N3O5S B4297886 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide](/img/structure/B4297886.png)
3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide
説明
3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide, also known as AEB071, is a small molecule inhibitor that targets protein kinase C (PKC) enzymes. PKC enzymes play a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
作用機序
3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide targets PKC enzymes, which are involved in various cellular processes. PKC enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC enzymes phosphorylate various target proteins, leading to changes in cellular function. 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide inhibits the activity of PKC enzymes by binding to their regulatory domain, preventing their activation and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects
3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide inhibits cell growth and induces cell death through apoptosis. In immune cells, 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide reduces inflammation and prevents the activation of immune cells involved in autoimmune responses. 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults, such as oxidative stress and inflammation.
実験室実験の利点と制限
One of the major advantages of 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide is its specificity for PKC enzymes. 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide targets specific isoforms of PKC enzymes, which are involved in various cellular processes. This specificity allows for the selective inhibition of PKC enzymes, without affecting other cellular processes. However, one of the limitations of 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide is its potential toxicity. 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide has been shown to have toxic effects on certain cells, including liver cells. Therefore, careful consideration must be given to the dosage and administration of 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide in preclinical and clinical trials.
将来の方向性
There are various future directions for the research and development of 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide. One potential direction is the development of novel analogs of 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide with improved efficacy and reduced toxicity. Another direction is the investigation of the potential use of 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide in combination with other therapies, such as chemotherapy and immunotherapy. In addition, further research is needed to fully understand the mechanism of action of 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide and its potential therapeutic applications in various diseases.
科学的研究の応用
3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. One of the major applications of 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide is in the treatment of cancer. 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide has been shown to inhibit the growth of various cancer cells, including melanoma, prostate cancer, and breast cancer. In addition, 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide has also been studied for its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide has been shown to reduce inflammation and prevent the activation of immune cells involved in autoimmune responses.
特性
IUPAC Name |
3-[2-(1-adamantyl)ethylsulfamoyl]-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c29-24(27-21-4-2-5-22(13-21)28(30)31)20-3-1-6-23(12-20)34(32,33)26-8-7-25-14-17-9-18(15-25)11-19(10-17)16-25/h1-6,12-13,17-19,26H,7-11,14-16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINFBAOBSWGIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6'-amino-3'-(2,5-dimethyl-3-thienyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4297810.png)
![3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-iodophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297811.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297838.png)


![10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297851.png)
![1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297858.png)

![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]thio}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B4297864.png)
![N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297866.png)
![N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297882.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(4-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B4297898.png)
![phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297901.png)